molecular formula C19H15NO3 B2814566 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 609335-27-5

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2814566
CAS No.: 609335-27-5
M. Wt: 305.333
InChI Key: CWRQERHXLJDHMB-UHFFFAOYSA-N
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Description

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzoxazole ring fused with a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one typically involves the reaction of 2-naphthol with an appropriate benzoxazole precursor. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups, potentially enhancing its reactivity and application scope.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, modulating their activity through binding interactions. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]oxazol-2(3H)-one is unique due to its benzoxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in designing molecules with specific functionalities and applications.

Properties

IUPAC Name

3-(2-naphthalen-2-yloxyethyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRQERHXLJDHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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